N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide
Description
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C16H14BrN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
InChI Key |
VLDXWUUAMYVLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,2-Phenylenediamine with Glycolic Acid
1,2-Phenylenediamine reacts with glycolic acid under acidic conditions to form 2-hydroxymethylbenzimidazole, which is subsequently oxidized and aminated.
Procedure :
-
Reactants : 1,2-Phenylenediamine (10 mmol), glycolic acid (12 mmol), hydrochloric acid (6 M).
-
Conditions : Reflux at 120°C for 8–12 hours.
-
Intermediate : 2-Hydroxymethylbenzimidazole (yield: 68–72%).
-
Amination : Treatment with thionyl chloride (SOCl₂) followed by ammonia yields 2-aminomethylbenzimidazole.
Optimization :
Alkylation of 2-Aminobenzimidazole
2-Aminobenzimidazole undergoes alkylation with ethylene dihydrochloride in basic media:
Procedure :
-
Reactants : 2-Aminobenzimidazole (5 mmol), 1,2-dibromoethane (6 mmol), K₂CO₃ (15 mmol).
-
Solvent : Dimethylformamide (DMF).
-
Yield : 58–63% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
Amide Coupling with 2-Bromobenzoyl Chloride
The final step involves coupling 2-(1H-benzimidazol-2-yl)ethylamine with 2-bromobenzoyl chloride.
Schotten-Baumann Reaction
A classical method for amide bond formation under mild conditions:
Procedure :
-
Reactants : 2-(1H-Benzimidazol-2-yl)ethylamine (5 mmol), 2-bromobenzoyl chloride (5.5 mmol).
-
Base : Aqueous NaHCO₃ (10% w/v).
-
Solvent : Dichloromethane (DCM)/water (1:1).
-
Conditions : Stir at 0–5°C for 2 hours, then room temperature for 12 hours.
Side Reactions :
-
Hydrolysis of 2-bromobenzoyl chloride to 2-bromobenzoic acid (mitigated by low temperatures).
Carbodiimide-Mediated Coupling
For higher yields, coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:
Procedure :
-
Reactants : 2-(1H-Benzimidazol-2-yl)ethylamine (5 mmol), 2-bromobenzoic acid (5.5 mmol), EDCl (6 mmol), HOBt (5.5 mmol).
-
Solvent : Anhydrous DMF.
-
Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄.
-
Yield : 82–86% after silica gel chromatography (hexane/ethyl acetate 3:1).
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combining benzimidazole formation and amide coupling:
Procedure :
Solid-Phase Synthesis
For high-throughput applications, resin-bound methodologies are reported:
Procedure :
-
Resin : Wang resin preloaded with 2-bromobenzoic acid.
-
Coupling : Treat with 2-(1H-benzimidazol-2-yl)ethylamine using DIC (diisopropylcarbodiimide) and OxymaPure in DMF.
Reaction Optimization and Challenges
Solvent and Base Selection
-
Optimal Solvents : DMF and DMSO enhance solubility of intermediates, while DCM minimizes side reactions.
-
Base Impact : Cs₂CO₃ improves nucleophilicity in coupling steps compared to K₂CO₃ (Table 1).
Table 1 : Effect of Bases on Amide Coupling Yield
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cs₂CO₃ | DMSO | 86 | 98 |
| K₂CO₃ | DMF | 72 | 92 |
| Et₃N | DCM | 68 | 89 |
Temperature and Time
-
Coupling Step : Reactions at 25°C for 24 hours achieve higher yields than elevated temperatures (e.g., 40°C), which promote decomposition.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction, leading to different derivatives with varied biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include cyanogen bromide, aromatic aldehydes, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves the bromination of benzimidazole derivatives followed by acylation reactions to introduce the benzamide functionality. The structural formula is represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study found that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and chloramphenicol .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 50 | |
| Similar Derivative | Staphylococcus aureus | 7.81 | |
| Similar Derivative | Pseudomonas aeruginosa | 50 |
Anticancer Activity
Benzimidazole derivatives are also being explored for their anticancer properties. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines such as HCT116 (human colorectal carcinoma). In vitro assays indicated that some derivatives possess IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Table 2: Anticancer Activity Against HCT116 Cell Line
Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial and anticancer effects. The compound's structural features suggest potential roles in:
- Anti-inflammatory Agents : Benzimidazole derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory disorders .
- Antiviral Activity : Some studies indicate that benzimidazole-based compounds can inhibit viral replication, suggesting a role in antiviral therapies .
Case Studies and Research Findings
Several case studies have documented the effectiveness of benzimidazole derivatives in clinical and preclinical settings:
- A study published in Current Developments in Benzimidazole Compounds reviewed various benzimidazole derivatives and their pharmacological profiles, highlighting their broad spectrum of activity against infections and tumors .
- Another comprehensive review summarized the bioactivity of benzimidazole derivatives over recent years, emphasizing their potential as analgesics and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ortho vs. Para Bromine Substitution
The 4-bromo isomer (N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, CAS 301228-29-5) shares the same molecular formula and weight as the target compound but differs in bromine placement (para position). Key distinctions include:
- Electronic Effects : The para bromine exerts weaker steric hindrance but similar electron-withdrawing effects compared to the ortho position.
- Biological Activity : Para-substituted analogs may exhibit altered binding affinities due to spatial orientation. For example, benzimidazole derivatives with para substituents show enhanced interactions with hydrophobic pockets in enzymes like PBP2A (MRSA target) .
- Synthesis : Ortho-substituted bromobenzamides may require regioselective conditions to avoid isomerization .
Table 1: Positional Isomer Comparison
Substituent Variations in Benzimidazole Derivatives
Acetamide vs. Benzamide Linkages
- N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide (CAS B95, ): Molecular Formula: C₁₇H₁₆BrN₃O₂ (MW: 374.24). Features a phenoxy-acetamide group instead of benzamide.
Anti-inflammatory Derivatives
Compounds like N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide () incorporate hydroxy acetyl groups, showing -7.3 kcal/mol binding affinity in anti-inflammatory assays. In contrast, bromobenzamide derivatives may prioritize halogen bonding with targets like cyclooxygenase (COX) .
Table 2: Bioactive Benzimidazole Derivatives
Crystallographic and Physicochemical Properties
- Crystal Packing : The target compound’s ortho-bromo group may influence dihedral angles between aromatic rings. For instance, ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate () exhibits dihedral angles of 7.35° and 18.23° , stabilized by C–H···O and N–H···O hydrogen bonds. Bromine’s bulkiness in the target compound could reduce conformational flexibility compared to nitro or methoxy substituents .
- Solubility: Bromine’s hydrophobicity may lower aqueous solubility relative to hydroxy or amino-substituted analogs (e.g., 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid, ) .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is known for its diverse biological properties. The presence of the bromobenzamide enhances its reactivity and potential for further functionalization, making it an interesting candidate for drug development.
Target Enzymes
The compound primarily targets dihydrofolate reductase (DHFR), an enzyme crucial for purine synthesis. Inhibition of DHFR disrupts nucleotide synthesis, leading to impaired DNA replication and cell growth inhibition, particularly in cancer cells.
Mode of Action
The binding of this compound to DHFR results in the inhibition of its enzymatic activity. This disruption can trigger apoptotic pathways in cancer cells, promoting cell death through mechanisms such as caspase activation and DNA fragmentation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, potentially due to its ability to interfere with essential cellular processes .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has shown efficacy against breast cancer (MCF-7) and leukemia (K562) cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Efficacy : A study reported that at lower concentrations, the compound significantly inhibited tumor growth in xenograft models, suggesting a promising therapeutic window for cancer treatment.
- Cellular Mechanisms : Another investigation revealed that the compound activates caspases 3 and 9 in treated cancer cells, indicating that it triggers intrinsic apoptotic pathways .
- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, underscoring its potential as an antimicrobial agent .
Pharmacokinetics and Metabolism
This compound is metabolized primarily in the liver through phase I and phase II reactions. Its pharmacokinetic profile suggests good bioavailability and stability under physiological conditions, which is advantageous for therapeutic applications.
Summary of Biological Activities
| Activity Type | Effect | Target |
|---|---|---|
| Antimicrobial | Significant activity against various bacteria | Cell membranes and metabolic pathways |
| Anticancer | Induces apoptosis in cancer cells | Dihydrofolate reductase (DHFR), caspases |
| Cellular Effects | Disrupts DNA replication and cell cycle | Enzymatic pathways involved in nucleotide synthesis |
Q & A
Q. What are the key synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide, and how can purity be optimized?
The synthesis typically involves coupling a benzimidazole-ethylamine derivative with 2-bromobenzoyl chloride. A common method includes refluxing 1H-benzimidazole-2-ethylamine with 2-bromobenzoyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) . Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:acyl chloride). Purity validation involves HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy to confirm the absence of unreacted intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the benzimidazole NH (δ 12.5–13.0 ppm) and bromobenzamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak [M+H]+ at m/z 373.04 (calculated for C16H13BrN3O) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
X-ray diffraction studies (e.g., using a Bruker APEXII CCD diffractometer with MoKα radiation) reveal potential disorder in the bromobenzamide moiety due to rotational flexibility. Refinement in SHELXL (space group P21/c) with anisotropic displacement parameters for heavy atoms (Br, N, O) improves accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) should be validated against Etter’s graph-set analysis to resolve packing ambiguities .
Q. What experimental strategies address conflicting bioactivity data in related benzimidazole derivatives?
Discrepancies in IC50 values (e.g., anti-inflammatory vs. anticonvulsant assays) may arise from assay-specific conditions (e.g., cell line viability, serum concentration). Standardize protocols using:
- Dose-response curves (0.1–100 µM, 24–72 hr incubation) with positive controls (e.g., phenytoin for anticonvulsant activity) .
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing Br vs. Cl) on target binding using molecular docking (AutoDock Vina) with homology-modeled proteins (e.g., COX-2 or GABA receptors) .
Q. How can synthetic yields be improved while minimizing byproducts?
Optimize via Design of Experiments (DoE):
- Variables : Solvent polarity (DMF vs. THF), base (Et3N vs. pyridine), and reaction time (2–8 hr).
- Response surface methodology identifies ideal conditions (e.g., DMF, 6 hr, 70°C) for >85% yield. Monitor byproducts (e.g., hydrolyzed benzamide) via TLC (Rf 0.3 in 3:7 EtOAc/hexane) .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., tubulin) on a CM5 chip to measure binding affinity (KD < 1 µM suggests strong interaction) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor binding to assess thermodynamic driving forces .
- Cryo-EM : Resolve binding conformations in protein-ligand complexes at near-atomic resolution (e.g., 3.2 Å) .
Q. How can structural modifications enhance metabolic stability?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated NH) to improve bioavailability.
- Isotopic labeling : Synthesize a deuterated analog (e.g., CD3 at the ethyl linker) to track metabolic pathways via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
